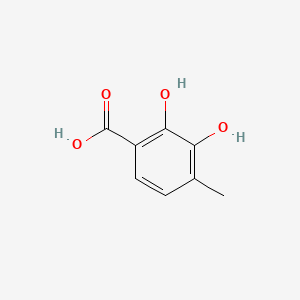

2,3-Dihydroxy-4-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids Research

Aromatic carboxylic acids are a major class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com This structure makes them vital in organic synthesis, serving as precursors for a wide array of derivatives such as esters and amides, which have significant applications in pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com Research in this field is extensive, covering areas from the synthesis of novel compounds to the study of their chemical reactivity and physical properties. researchgate.netmdpi.com The investigation of specific isomers, such as the various dihydroxybenzoic acids, allows for a deeper understanding of how the position of functional groups influences a molecule's behavior. researchgate.netnih.gov

Significance in Natural Product Chemistry Investigations

While many aromatic carboxylic acids are synthesized in the laboratory, a significant number are also found in nature. researchgate.net Dihydroxybenzoic acids, for instance, are present in various plants and fruits. wikipedia.org For example, 2,3-dihydroxybenzoic acid is found in the aquatic fern Salvinia molesta and the fruits of Flacourtia inermis. wikipedia.org The study of these naturally occurring compounds is a cornerstone of natural product chemistry, which seeks to isolate, identify, and synthesize molecules from natural sources. These investigations can lead to the discovery of new compounds with interesting biological activities.

Historical Perspectives on Related Dihydroxybenzoic Acid Studies

The study of dihydroxybenzoic acids has a rich history, dating back to the 19th century with the isolation of salicin (B1681394) and its derivative, salicylic (B10762653) acid (2-hydroxybenzoic acid), from willow bark. nih.gov This discovery laid the groundwork for the development of aspirin (B1665792) and sparked broader interest in the pharmacological potential of related compounds. nih.gov Over the years, researchers have identified and synthesized all six isomers of dihydroxybenzoic acid, each with the same molecular formula (C7H6O4) but with different arrangements of the two hydroxyl groups on the benzoic acid backbone. wikipedia.org These isomers include well-studied compounds like 2,5-dihydroxybenzoic acid (Gentisic acid) and 3,4-dihydroxybenzoic acid (Protocatechuic acid). researchgate.netwikipedia.org The systematic study of these isomers has provided valuable insights into structure-activity relationships and has been a subject of ongoing research. nih.govnih.gov

Interactive Data Table: Properties of 2,3-Dihydroxy-4-methylbenzoic Acid

| Property | Value |

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=C(C=C1)C(=O)O)O)O |

| InChI | InChI=1S/C8H8O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3,(H,11,12) |

| InChIKey | UWYHEGBHZPUZEE-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHEGBHZPUZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192533 | |

| Record name | o-Pyrocatechuic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-89-3 | |

| Record name | 4-Methyl-o-pyrocatechuic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Pyrocatechuic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-O-PYROCATECHUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R23QDE5VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution Patterns

Identification in Biological Sources

Presence in Plant Metabolomes

There is currently no available data from the search results identifying 2,3-Dihydroxy-4-methylbenzoic acid as a metabolite in any plant species.

Occurrence in Microbial Extracts

Information regarding the isolation or detection of this compound from microbial sources is not present in the provided search results.

Ecological and Biological Context of Natural Presence

Role in Inter-species Chemical Ecology

There is no information available in the search results concerning the ecological functions of this compound, including any potential allelopathic or signaling roles.

Contribution to Biosynthetic Pools within Organisms

The biosynthetic pathway for this compound is not described in the available search results.

Biosynthesis and Primary Metabolic Pathways

Proposed Biosynthetic Routes to 2,3-Dihydroxy-4-methylbenzoic Acid

The formation of this compound likely originates from primary metabolic precursors, which are channeled into a dedicated biosynthetic pathway for the construction and modification of the aromatic ring.

The core benzoic acid structure is typically formed via one of two major pathways: the shikimate pathway or the polyketide pathway.

Shikimate Pathway : This is a common route for the biosynthesis of aromatic compounds in plants and microorganisms. wikipedia.org The pathway begins with precursors from carbohydrate metabolism, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, and proceeds through a series of intermediates to produce chorismate . Chorismate is a critical branch-point intermediate from which many aromatic compounds, including the amino acids phenylalanine, tyrosine, and tryptophan, as well as salicylic (B10762653) acid, are derived. bohrium.comnih.gov It is hypothesized that chorismate is a likely precursor for this compound, subsequently undergoing hydroxylation, methylation, and other modifications.

Polyketide Pathway : Alternatively, the aromatic ring can be assembled from acetate (B1210297) units via the polyketide pathway. In this route, extender units like acetyl-CoA and malonyl-CoA are sequentially condensed by a polyketide synthase (PKS) enzyme complex. This mechanism is responsible for the biosynthesis of compounds like 6-methylsalicylic acid in the fungus Penicillium urticae. researchgate.net It is plausible that a similar polyketide route could lead to a methylated benzoic acid intermediate that is later hydroxylated to form the final product.

Evidence from related compounds, such as gentisic acid, shows that it can be derived from acetate in Penicillium urticae, supporting the potential for a polyketide origin. researchgate.net

Following the formation of a core benzoic acid or a related aromatic intermediate, a series of tailoring reactions, including methylation and hydroxylation, are required to produce this compound. The specific order of these enzymatic steps can vary between organisms and pathways.

Hydroxylation : The introduction of hydroxyl groups onto the aromatic ring is a critical step. These reactions are typically catalyzed by hydroxylase enzymes, often monooxygenases or dioxygenases, which utilize molecular oxygen and a reducing agent like NAD(P)H. For instance, in the biosynthesis of salicylic acid from benzoic acid, a benzoic acid 2-hydroxylase (BA2H) is proposed to carry out this function. researchgate.net For this compound, two hydroxylation steps are necessary. These could occur sequentially on a 4-methylbenzoic acid precursor or on a pre-hydroxylated intermediate.

Methylation : The addition of the methyl group at the C4 position is catalyzed by a methyltransferase enzyme. These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl donor. The methylation step could theoretically occur at various stages of the pathway: on an early precursor like chorismate, on an intermediate benzoic acid, or as a final tailoring step on a dihydroxybenzoic acid core.

A plausible, though unconfirmed, sequence could involve the formation of 4-methylbenzoic acid, followed by sequential hydroxylations at the C2 and C3 positions.

Comparing the proposed biosynthesis of this compound with well-studied analogous compounds provides valuable insights.

| Feature | This compound (Proposed) | Salicylic Acid (2-Hydroxybenzoic Acid) | Gentisic Acid (2,5-Dihydroxybenzoic Acid) |

| Primary Precursor | Chorismate or Acetate-derived polyketide | Chorismate (primary route in plants) bohrium.comnih.gov | Chorismate or Acetate researchgate.netresearchgate.net |

| Key Intermediate | 4-methylbenzoic acid or a methylated polyketide | Isochorismate (in the primary plant pathway); Benzoic acid (in an alternative pathway) researchgate.netfrontiersin.org | 4-hydroxybenzoic acid (in Bacillus stearothermophilus); 6-methylsalicylic acid (in Penicillium urticae) researchgate.net |

| Key Enzymes | Methyltransferases, Hydroxylases (Dioxygenases/Monooxygenases) | Isochorismate synthase (ICS), Phenylalanine ammonia-lyase (PAL), Benzoic acid 2-hydroxylase (BA2H) researchgate.netnih.gov | Hydroxylases, Carboxylases wikipedia.org |

| Pathway Origin | Shikimate or Polyketide Pathway | Primarily Shikimate Pathway in plants; also a Phenylalanine-derived route nih.govfrontiersin.org | Shikimate or Polyketide Pathway depending on the organism researchgate.netresearchgate.net |

The biosynthesis of salicylic acid in plants predominantly occurs from chorismate via isochorismate. bohrium.comfrontiersin.org A secondary route proceeds from phenylalanine to benzoic acid, which is then hydroxylated. researchgate.net In contrast, the biosynthesis of gentisic acid can proceed via different routes. In some bacteria, it is formed by the hydroxylation of 4-hydroxybenzoic acid. researchgate.net In fungi like Penicillium urticae, it is believed to be derived from the polyketide intermediate 6-methylsalicylic acid. researchgate.netresearchgate.net The biosynthesis of this compound likely shares enzymatic strategies with these pathways, such as the use of hydroxylases, but is distinguished by the requisite methylation step.

Regulation of Biosynthesis in Biological Systems

The production of secondary metabolites like this compound is tightly regulated to ensure it occurs at the appropriate time and in response to specific signals, conserving cellular resources.

The genes encoding the enzymes for a secondary metabolic pathway are often physically clustered together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC) . nih.govnih.gov This co-localization facilitates the coordinated regulation of all the necessary genes for the pathway.

A typical BGC for this compound would be expected to contain:

Genes for the core scaffold-synthesizing enzymes (e.g., polyketide synthase or enzymes for converting chorismate).

Genes for tailoring enzymes, such as hydroxylases and methyltransferases.

Genes encoding transport proteins to export the final product.

One or more regulatory genes, such as transcription factors, that control the expression of the entire cluster. researchgate.net

The production of secondary metabolites is often initiated during specific growth phases, typically the stationary phase in microorganisms, when nutrient limitation may trigger a shift from primary to secondary metabolism. nih.govelifesciences.org A variety of external factors can significantly influence the activity of biosynthetic pathways. maxapress.commdpi.comexlibrisgroup.com

Key Modulating Factors:

Nutrient Availability : The type and concentration of carbon and nitrogen sources are critical. nih.gov High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production, a phenomenon known as carbon catabolite repression. nih.gov

Temperature and pH : Biosynthetic enzymes have optimal temperature and pH ranges for activity. Deviations from these optima can lead to reduced or halted production. maxapress.comjuniperpublishers.com

Biotic Stress : For organisms that produce this compound for defense, its synthesis may be induced by the presence of competing organisms, pathogens, or specific signaling molecules from other organisms (elicitors). researchgate.net

Light : In photosynthetic organisms or those sensitive to light, the quality and duration of light exposure can influence secondary metabolism. maxapress.commdpi.com UV irradiation, for example, is known to stimulate the production of various phenolic compounds in plants. mdpi.com

The interplay of these factors determines the metabolic state of the organism and ultimately controls the level of this compound produced. juniperpublishers.com

Enzymatic Transformations and Microbial Degradation

Enzymology of 2,3-Dihydroxy-4-methylbenzoic Acid Metabolism

Hydroxylases and Dioxygenases Involved in its Bioconversion

No literature detailing the specific hydroxylases or dioxygenases that act on this compound was found.

Decarboxylases and Other Modifying Enzymes

There is no available research identifying or characterizing decarboxylases or other enzymes that modify this compound.

Microbial Catabolism of this compound

Bacterial Degradation Pathways and Identified Intermediates

Specific bacterial strains capable of degrading this compound have not been reported, and consequently, no degradation pathways or metabolic intermediates have been identified.

Fungal Metabolic Routes for Aromatic Acid Cleavage

No fungal species have been documented to metabolize this compound, and thus no metabolic routes have been elucidated.

Meta-Cleavage and Ortho-Cleavage Mechanisms Relevant to Substituted Benzoic Acids

While meta- and ortho-cleavage are well-established mechanisms for the degradation of aromatic compounds, their specific relevance and application to the catabolism of this compound have not been investigated in the available scientific literature.

The enzymatic and microbial degradation of this compound is a subject that requires future scientific investigation. At present, there is a notable gap in the literature regarding the microorganisms and enzymatic systems capable of its catabolism.

Biotransformation Potential by Isolated Enzymes or Microbial Cultures

The microbial degradation of this compound is a subject of interest due to its structural relation to other microbially degraded aromatic compounds. While specific studies focusing exclusively on the enzymatic transformation of this compound are not extensively detailed in current literature, the metabolic pathways for structurally analogous compounds have been well-documented. These pathways, primarily in bacterial species, suggest potential routes for its biotransformation. The presence of hydroxyl and carboxyl groups on the aromatic ring, along with a methyl group, indicates that degradation could be initiated either by ring cleavage or by oxidation of the methyl side-chain.

Microorganisms, particularly from the genus Pseudomonas, are known for their versatile catabolic capabilities toward aromatic compounds, often employing meta-cleavage pathways for dihydroxy-substituted benzoates. nih.govnih.gov For instance, the degradation of 2,3-dihydroxybenzoate, the non-methylated parent compound of the subject molecule, has been studied in Pseudomonas reinekei MT1. nih.gov This bacterium utilizes a specific gene cluster (dhb) that encodes for a series of enzymes initiating the catabolism through a meta-cleavage mechanism. nih.gov The pathway begins with the 3,4-dioxygenation of 2,3-dihydroxybenzoate by an extradiol dioxygenase, DhbA, which is the preferred substrate for this enzyme. nih.gov The resulting product is then decarboxylated by DhbB to yield 2-hydroxymuconic semialdehyde, which undergoes further dehydrogenation and degradation to enter central metabolic cycles like the citrate (B86180) cycle. nih.gov Given the substrate specificity of such enzymes, it is plausible that a similar pathway could be active for this compound in certain microorganisms.

An alternative potential pathway involves the initial oxidation of the methyl group, a known mechanism for the degradation of methylated benzoic acids like p-toluic acid (4-methylbenzoic acid) by bacteria such as Comamonas testosteroni T-2. researchgate.net In this pathway, the degradation is initiated by a monooxygenase system that oxidizes the methyl group to a carboxyl group, followed by two subsequent dehydrogenase reactions. researchgate.net This converts the methyl-aromatic compound into a di-acid, which can then be further metabolized. researchgate.net

The following table outlines the potential enzymatic reactions involved in the degradation of this compound, based on the established pathways for its structural analogs.

Table 1: Potential Enzymatic Transformation Pathways for this compound

| Proposed Pathway | Enzyme | Substrate | Product | Microbial Source of Analogous Reaction | Citation |

|---|---|---|---|---|---|

| Pathway A: Ring Cleavage | 2,3-Dihydroxybenzoate 3,4-dioxygenase | This compound | 2-hydroxy-3-carboxy-5-methylmuconate | Pseudomonas reinekei MT1 | nih.gov |

| 2-hydroxy-3-carboxymuconate decarboxylase | 2-hydroxy-3-carboxy-5-methylmuconate | 2-hydroxy-5-methylmuconic semialdehyde | Pseudomonas reinekei MT1 | nih.gov | |

| 2-hydroxymuconic semialdehyde dehydrogenase | 2-hydroxy-5-methylmuconic semialdehyde | 2-hydroxy-5-methylmuconate | Pseudomonas reinekei MT1 | nih.gov | |

| Pathway B: Methyl Group Oxidation | p-toluate methyl-monooxygenase | This compound | 4-carboxy-2,3-dihydroxybenzyl alcohol | Comamonas testosteroni T-2 | researchgate.net |

| 4-carboxybenzyl alcohol dehydrogenase | 4-carboxy-2,3-dihydroxybenzyl alcohol | 4-carboxy-2,3-dihydroxybenzaldehyde | Comamonas testosteroni T-2 | researchgate.net |

These proposed pathways represent the most likely routes for the microbial breakdown of this compound. The actual metabolic fate would depend on the specific microbial species and the enzymatic machinery it possesses. Further research involving isolation and characterization of microorganisms capable of utilizing this compound as a sole carbon and energy source would be necessary to fully elucidate its degradation pathway.

Chemical Synthesis Methodologies and Derivatization

Total Synthesis Strategies for 2,3-Dihydroxy-4-methylbenzoic Acid

The construction of the this compound molecule can be approached through various synthetic strategies, primarily involving multi-step organic synthesis routes and regioselective functionalization techniques.

Multi-step Organic Synthesis Routes

The total synthesis of this compound can be envisioned through a sequence of reactions starting from simpler, commercially available precursors. While a definitive, widely cited total synthesis is not extensively documented in publicly available literature, a plausible route can be constructed based on established organic chemistry principles and syntheses of structurally related compounds. A hypothetical multi-step synthesis could commence from a substituted toluene (B28343) or a pre-functionalized benzoic acid derivative.

One potential strategy could involve the introduction of the hydroxyl and carboxyl groups onto a 4-methylphenol or a related precursor. For instance, a process analogous to the synthesis of similar dihydroxybenzoic acids might involve the following key transformations:

Protection of Functional Groups: Initial protection of the hydroxyl group of a starting phenol (B47542) to prevent unwanted side reactions.

Introduction of the Carboxyl Group: This could be achieved through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion.

Hydroxylation of the Aromatic Ring: Introduction of the second hydroxyl group at the desired position can be challenging and may require specific directing groups to achieve the correct regiochemistry.

Deprotection: Removal of the protecting groups to yield the final product.

A patent for the preparation of the related compound, 3,4-dihydroxy-2-methyl benzoic acid alkyl ester, outlines a multi-step process that includes esterification of a starting hydroxy-methoxy benzoic acid, followed by the introduction of a dimethylaminomethyl group which is then hydrogenated to a methyl group, and finally dealkylation to yield the dihydroxy product. google.com This suggests that a similar strategic introduction of the methyl and hydroxyl groups onto a dihydroxybenzoic acid precursor could be a viable, albeit complex, route.

Regioselective Functionalization Approaches

Achieving the correct substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of this compound. Regioselective functionalization is therefore a key aspect of any synthetic strategy.

Ortho-lithiation: A powerful technique for achieving regioselectivity is directed ortho-lithiation. In this approach, a substituent on the aromatic ring directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent. For benzoic acids, the carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgresearchgate.net By carefully choosing the starting material and reaction conditions, it is possible to introduce substituents at specific positions. For instance, starting with a suitably protected 3-hydroxy-4-methylbenzoic acid, one could potentially direct lithiation to the 2-position, followed by reaction with an oxygenating agent to introduce the second hydroxyl group. The competition between different directing groups on the ring is a crucial factor that must be considered. rsc.orgresearchgate.net

Enzymatic Carboxylation: An emerging and environmentally friendly approach involves the use of enzymes. For example, certain decarboxylases have been shown to catalyze the regioselective para-carboxylation of catechols. nih.govresearchgate.net While this specific example leads to carboxylation at a different position, it highlights the potential of biocatalysis to achieve high regioselectivity in the synthesis of substituted dihydroxybenzoic acids. Future research may identify enzymes capable of catalyzing the desired carboxylation or hydroxylation on a pre-functionalized aromatic ring.

Synthesis of Analogs and Derivatives of the Compound

The hydroxyl and carboxylic acid functional groups of this compound provide reactive handles for the synthesis of a wide array of analogs and derivatives.

Esterification and Etherification Reactions

Esterification: The carboxylic acid moiety can be readily converted to an ester through reaction with an alcohol under acidic conditions or by using coupling agents. Common methods include Fischer-Speier esterification (refluxing with an alcohol in the presence of a strong acid catalyst) or the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org The synthesis of methyl and ethyl esters of other dihydroxybenzoic acids, such as 3,4-dihydroxybenzoic acid, is well-documented and these methods are directly applicable. nih.govnist.gov

Etherification: The phenolic hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base. The relative reactivity of the two hydroxyl groups would need to be considered to achieve selective etherification if desired. Protection-deprotection strategies might be necessary for the synthesis of specific mono-ethers.

Interactive Table: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2,3-dihydroxy-4-methylbenzoate |

| Esterification | Alcohol, DCC, DMAP | Alkyl 2,3-dihydroxy-4-methylbenzoate |

| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Alkoxy-2-hydroxy-4-methylbenzoic acid or 2,3-dialkoxy-4-methylbenzoic acid |

Modifications of the Carboxylic Acid Moiety and Aromatic Ring

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride, followed by reaction with the amine. google.com Alternatively, direct amidation can be accomplished using coupling agents such as titanium tetrachloride (TiCl₄) or boric acid. nih.govresearchgate.net The synthesis of hydroxybenzoic acid-amine conjugates has also been demonstrated using engineered microorganisms. jmb.or.kr

Decarboxylation: The removal of the carboxylic acid group can be achieved under certain conditions, a reaction known as decarboxylation. For hydroxybenzoic acids, this process is influenced by the position of the hydroxyl groups and can be facilitated by heat. rsc.orgorganic-chemistry.org

Halogenation: The aromatic ring can be functionalized by introducing halogen atoms (e.g., bromine, chlorine) through electrophilic aromatic substitution. The positions of the existing hydroxyl and methyl groups will direct the regioselectivity of this reaction.

Role as a Synthetic Intermediate in Organic Chemistry

This compound and its close analogs serve as valuable building blocks in the synthesis of more complex molecules. The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.

A structurally related compound, 3,4-dihydroxy-2-methyl benzoic acid alkyl ester, is described as a crucial intermediate in the preparation of pharmaceutical compounds. google.com This highlights the potential of the dihydroxy-methyl-benzoic acid scaffold in medicinal chemistry.

Furthermore, the unmethylated parent compound, 2,3-dihydroxybenzoic acid, is a known precursor in the biosynthesis of siderophores, which are iron-chelating compounds produced by microorganisms. wikipedia.org This biological role underscores its importance as a natural synthetic intermediate. The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds and other natural product analogs.

Building Block for Complex Molecule Construction

This compound serves as a versatile building block in organic synthesis due to its distinct functional groups: a catechol ring and a carboxylic acid. This specific arrangement allows for its incorporation into larger, more complex molecular architectures through various chemical reactions. The catechol moiety, with its adjacent hydroxyl groups, is particularly adept at chelating metal ions and can undergo selective etherification or esterification. The carboxylic acid group provides a reactive site for forming amide, ester, or other linkages.

Research has demonstrated the utility of closely related dihydroxybenzoic acid structures in the synthesis of intricate molecules. For instance, the core structure is fundamental to the formation of certain siderophores, which are molecules produced by bacteria to scavenge iron from their environment. wikipedia.org In these natural products, the dihydroxybenzoyl unit is attached to a larger scaffold, often a peptide or depsipeptide backbone, through an amide bond. wikipedia.org A well-known example is enterochelin, which incorporates three 2,3-dihydroxybenzoyl substituents linked to a serine depsipeptide, creating a powerful iron-chelating agent. wikipedia.org

Beyond natural products, synthetic chemists utilize dihydroxybenzoic acids to construct novel compounds with potential pharmacological applications. Patents have described the synthesis of complex derivatives where the dihydroxybenzoyl group is linked to other cyclic structures. An example includes the creation of compounds like 4-[N-(2',3'-dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acid. google.com In this type of synthesis, the carboxylic acid of the dihydroxybenzoic acid is activated and then reacted with an amine on a different molecular fragment to form a stable amide bond, effectively merging the two building blocks. google.com This modular approach is a cornerstone of medicinal chemistry, allowing for the systematic development of new chemical entities.

The table below summarizes examples of complex molecules constructed using dihydroxybenzoic acid building blocks.

| Building Block | Resulting Complex Molecule | Type of Linkage |

| 2,3-Dihydroxybenzoic acid | Enterochelin | Amide |

| 2',3'-Dihydroxybenzoic acid | 4-[N-(2',3'-dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acid | Amide |

| 2',4'-Dihydroxy-6'-methylbenzoyl moiety | 2-(2',4'-Dihydroxy-6'-methylbenzoyl)-3,6-dihydroxybenzoic acid | Carbon-Carbon |

Precursor for Specialty Chemicals Research

The structural framework of this compound makes it a valuable precursor in the research and development of specialty chemicals, which are materials designed for specific, high-value applications. These can range from pharmaceuticals to advanced materials and fragrances. The reactivity of its hydroxyl and carboxyl groups allows for targeted modifications to produce derivatives with tailored properties.

In the pharmaceutical sector, dihydroxybenzoic acid derivatives are explored for various therapeutic purposes. For example, research has been conducted on 2,4-dihydroxybenzoic acid derivatives for the potential treatment of immune diseases like psoriasis. google.com The synthetic process often involves protecting or modifying the hydroxyl and carboxyl groups to achieve a desired final compound, such as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid. google.com This demonstrates how the basic dihydroxybenzoic acid skeleton can be chemically elaborated to create a new active pharmaceutical ingredient.

The utility of related isomers as precursors is also well-documented. 2,4-dihydroxy-3,6-dimethylbenzoic acid is a key intermediate in the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a compound known as "synthetic oak moss" and prized for its fragrance. google.com The synthesis involves the hydrolysis of a precursor like 4-O-demethylbarbituric acid to yield the dihydroxybenzoic acid, which is then esterified to produce the final fragrance chemical. google.com This highlights the role of these compounds in the flavor and fragrance industry. Furthermore, other benzoic acid derivatives, such as 4-(2-[1-(4-chlorocinnamyl)piperazin-4-yl]ethyl)-benzoic acid, have been developed as specific enzyme inhibitors for research purposes, illustrating their role as tools in biochemical studies. wikipedia.org

The following table details examples of specialty chemicals developed from dihydroxybenzoic acid precursors.

| Precursor (Isomer) | Specialty Chemical Derivative | Application Area |

| 2,4-Dihydroxybenzoic acid | 2-Hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid | Pharmaceutical Research (Psoriasis) google.com |

| 2,4-Dihydroxy-3,6-dimethylbenzoic acid | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Fragrance (Synthetic Oak Moss) google.com |

| Benzoic acid derivative | 4-(2-[1-(4-chlorocinnamyl)piperazin-4-yl]ethyl)-benzoic acid | Biochemical Research (Enzyme Inhibition) wikipedia.org |

Analytical Methodologies for Identification and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating a target compound from a complex mixture, a critical step for accurate identification and quantification. The choice of technique depends on the compound's properties.

High-Performance Liquid Chromatography (HPLC) Methodologies

For compounds structurally similar to 2,3-Dihydroxy-4-methylbenzoic acid, High-Performance Liquid Chromatography (HPLC) is a common analytical choice. nih.govsielc.com Reverse-phase HPLC, often using C18 columns, is typically employed to separate phenolic acids based on their polarity. nih.gov The mobile phase usually consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov For instance, a method for separating dihydroxybenzoic acid isomers used a mobile phase of methanol and 1% aqueous acetic acid. nih.gov However, no specific HPLC protocols validated for this compound have been documented.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile or semi-volatile compounds. For non-volatile compounds like phenolic acids, a derivatization step is typically required to increase their volatility. researchgate.net This usually involves converting polar functional groups into less polar silyl (B83357) derivatives. researchgate.net While GC-MS methods have been described for various hydroxybenzoic acids, specific protocols and fragmentation patterns for this compound are not present in the reviewed literature. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity, making them ideal for analyzing compounds in complex matrices without the need for derivatization. vu.edu.ausigmaaldrich.com Methods have been developed for the quantification of related compounds, such as 2,3-dihydroxybenzoic acid in biological samples, using LC-MS/MS with electrospray ionization. rrml.roresearchgate.net These methods demonstrate good linearity and recovery. rrml.roresearchgate.net Despite the suitability of this technique, its specific application to this compound has not been reported.

Capillary Electrophoresis (CE) for Isomer Separation

Capillary Electrophoresis (CE) provides high-resolution separation of charged species based on their electrophoretic mobility. It has been used to separate isomers of dihydroxybenzoic acids. uow.edu.au The separation can be influenced by modifying the buffer with organic solvents like methanol or acetonitrile. uow.edu.au However, studies detailing the use of CE for the specific separation of this compound from its potential isomers are absent.

Spectroscopic and Electrochemical Detection Methods

Following separation, various detection methods are used for quantification and structural confirmation.

UV-Visible Spectrophotometry for Detection

UV-Visible spectrophotometry is commonly used as a detection method in HPLC. Phenolic compounds exhibit characteristic absorbance in the UV region. For example, dihydroxybenzoic acid isomers are often detected at wavelengths around 280 nm. nih.gov The absorption spectra of related compounds have been studied in various media, but specific data regarding the molar absorptivity and absorption maxima for this compound are not available. tanta.edu.eg

Electrochemical Detection (ECD) Coupling

For compounds that can be oxidized or reduced, electrochemical detection (ECD) coupled with High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique. Due to their susceptibility to engage in redox processes, phenolic acids, including this compound, are ideal candidates for analysis using electroanalytical methods. researchgate.net

The methodology involves the separation of the analyte via HPLC, after which it passes through an electrochemical detector. Inside the detector's cell, a specific voltage is applied to a working electrode. This potential causes the electroactive analyte—in this case, this compound—to undergo oxidation. The two hydroxyl (-OH) groups on the benzoic acid's aromatic ring facilitate this electrochemical reaction. The electrical current generated by this oxidation is directly proportional to the concentration of the analyte.

A primary advantage of ECD is its high sensitivity and selectivity, especially for phenolic compounds. mdpi.comnih.gov By optimizing the applied potential, it is possible to selectively detect the target analyte while minimizing interference from other non-electroactive compounds that might be present in the sample. This selectivity can be a significant benefit over less specific detection methods, such as UV detection, particularly when analyzing complex biological or environmental samples where co-eluting interferences are common. youtube.com Various electroanalytical techniques, such as voltammetry and amperometric detection, have been successfully developed for the analysis of phenolic acids. researchgate.net

Sample Preparation and Extraction Techniques from Diverse Matrices

The process of preparing a sample for analysis is a critical step that directly impacts the accuracy and reliability of quantification. The main goals of sample preparation are to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove any substances that could interfere with the analysis. nih.gov The complexity of the matrix—be it plant tissue, a biological fluid, or a food product—determines the necessary rigor of the extraction and cleanup procedure. nih.govrsc.org

Common techniques for extracting phenolic compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ecoxtract.com More modern and "green" techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency and reduce solvent consumption. mdpi.comirb.hr The selection of an appropriate extraction solvent and method is paramount for achieving high recovery of the target analyte. ecoxtract.com

Optimization of Extraction Efficiency

To ensure the maximum recovery of this compound, the extraction procedure must be carefully optimized. mdpi.com This involves the systematic adjustment of several key parameters that influence the efficiency of the process.

Key Extraction Parameters for Optimization:

| Parameter | Influence on Extraction | Typical Considerations |

| Solvent System | The polarity of the solvent dictates its ability to dissolve and extract the analyte. | Mixtures of ethanol (B145695) or methanol with water are common for extracting phenolic compounds from solid matrices. mdpi.com The ratio is adjusted to maximize yield. tandfonline.com |

| pH | The pH of the sample and solvent affects the ionization state of the analyte. For acidic compounds like this compound, a lower pH suppresses ionization, increasing its affinity for less polar organic solvents. | Adjusting the pH to 2 has been shown to be optimal for the extraction of some phenolic acids. mdpi.com |

| Temperature | Higher temperatures can increase extraction efficiency by improving solvent penetration and analyte solubility. | Temperatures are often optimized in a range, for instance, between 40°C and 60°C, to balance efficiency with the risk of thermal degradation of the analyte. mdpi.comtandfonline.com |

| Extraction Time | Sufficient time is needed for the solvent to interact with the sample and for the analyte to partition into the solvent phase. | Optimization studies may test various durations, such as from 5 minutes for UAE to several hours for conventional methods. mdpi.comtandfonline.com |

| Solid-to-Solvent Ratio | This ratio affects the concentration gradient that drives the extraction process. | A higher solvent-to-solid ratio generally favors more complete extraction. irb.hr |

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize these parameters simultaneously, allowing for the evaluation of their interactions and the determination of the most effective extraction conditions. mdpi.comnih.gov

Matrix Effects and Interference Mitigation

In analytical chemistry, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a significant challenge. rsc.orgnih.gov It refers to the alteration of the analyte's ionization efficiency—either suppression or enhancement—due to co-eluting compounds from the sample matrix. nih.govrsc.org This phenomenon can compromise the precision and accuracy of quantitative analysis. nih.gov Biological fluids and complex food samples are particularly known for causing strong matrix effects. youtube.com

Several strategies are employed to overcome or compensate for matrix effects:

Advanced Sample Cleanup: The most direct method is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE) are designed to selectively isolate the analyte while washing away matrix components. irb.hr Enhanced Matrix Removal (EMR) is another effective cleanup approach for complex fatty matrices. researchgate.net

Chromatographic Separation: Optimizing the HPLC conditions can separate the analyte from interfering compounds. This can involve adjusting the mobile phase composition, using a different chromatographic column (e.g., mixed-mode columns that separate based on multiple properties), or modifying the gradient elution program. helixchrom.comhelixchrom.com

Matrix-Matched Calibration: This strategy involves preparing the calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience the same degree of matrix effect, thus improving accuracy.

Isotope Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard is a highly effective method to correct for matrix effects. nih.gov This internal standard is chemically identical to the analyte but has a different mass, and it experiences the same signal suppression or enhancement, allowing for accurate correction of the final calculated concentration. nih.gov

By carefully selecting and optimizing these analytical and sample preparation methodologies, researchers can achieve accurate and reliable identification and quantification of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 2,3-dihydroxybenzoic acid at the electronic level. These methods provide a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure and properties of phenolic compounds. Studies on dihydroxybenzoic acids (DHBAs) have utilized functionals like B3LYP and M06-2X with extended basis sets such as 6-311++G(d,p) to accurately model their behavior. mdpi.comworldscientific.com These calculations are crucial for determining thermodynamic parameters related to antioxidant activity. worldscientific.comresearchgate.net

The key to the antioxidant function of DHBAs is their ability to donate a hydrogen atom or an electron. DFT is used to calculate parameters that describe these processes. The bond dissociation enthalpy (BDE) corresponds to the energy required to break the O-H bond, with a lower BDE indicating a higher propensity for hydrogen atom transfer (HAT). The ionization potential (IP) relates to the ease of electron donation, a key step in the single-electron transfer followed by proton transfer (SET-PT) mechanism. researchgate.netnih.gov For 2,3-DHBA, the BDE is significantly influenced by the presence of an intramolecular hydrogen bond between the adjacent hydroxyl and carboxylic acid groups. researchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability.

Table 1: Calculated Antioxidant Properties of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) using DFT (Note: Values are for the parent compound 2,3-DHBA as a proxy and may vary with the computational model used.)

| Property | Description | Typical Calculated Value Range (kJ/mol) | Antioxidant Mechanism |

| Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond homolytically. | 340 - 430 | HAT |

| Ionization Potential (IP) | Energy required to remove an electron. | 750 - 850 | SET-PT |

| Proton Affinity (PA) | The negative of the enthalpy change for protonation. | 1200 - 1400 | SPLET |

Data sourced from studies on dihydroxybenzoic acids. researchgate.netacademie-sciences.fr

While DFT is prevalent, other methods offer complementary insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. They have been used to investigate the structure of related benzoic acid derivatives, providing a baseline for comparison with DFT results. spandidos-publications.com Although computationally intensive, ab initio calculations are valuable for validating the results from other methods.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, means of studying molecular properties. These methods are particularly useful for screening large libraries of compounds or for preliminary calculations before undertaking more rigorous DFT or ab initio studies. Their application to 2,3-dihydroxy-4-methylbenzoic acid can provide qualitative trends in properties like heat of formation and dipole moment.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations bridge the gap between static quantum calculations and the dynamic behavior of molecules in biological systems, tracking atomic motions over time.

MD simulations have been used to explore the behavior of dihydroxybenzoic acid isomers in solution. researchgate.net These studies reveal that the conformation and association of molecules like 2,3-DHBA are heavily influenced by their environment. In aqueous solutions, the formation of hydrogen bonds with water molecules is a dominant factor governing the orientation of the hydroxyl and carboxylic acid groups. researchgate.nettu-darmstadt.de The solvent can form a dynamic hydration shell around the molecule, stabilizing certain conformations. pku.edu.cn

To understand the biological activity of 2,3-dihydroxybenzoic acid, molecular docking and MD simulations are used to model its interaction with protein targets. These simulations predict the preferred binding pose and affinity of the molecule within an enzyme's active site.

Studies have successfully docked 2,3-DHBA into the active sites of several enzymes. For example, it has been shown to interact with the active site of tyrosinase, a key enzyme in melanin (B1238610) production. mdpi.com Docking simulations revealed potential hydrogen bonds between the hydroxyl groups of 2,3-DHBA and key amino acid residues like asparagine and histidine in the enzyme's catalytic pocket. mdpi.com It has also been identified as an inhibitor of other enzymes, including 2,3-dihydroxybenzoic acid decarboxylase and cyclin-dependent kinases (CDKs). spandidos-publications.comnih.gov In each case, computational modeling identified specific residues crucial for substrate recognition and binding. nih.govbiocrick.com

Table 2: Examples of Predicted Interactions for 2,3-Dihydroxybenzoic Acid (2,3-DHBA) from Molecular Docking Studies

| Enzyme Target | Key Interacting Residues (Predicted) | Finding |

| Mushroom Tyrosinase | Asn260, His263 | Binds within the catalytic pocket, showing weak inhibitory activity. mdpi.com |

| 2,3-DHB Decarboxylase (Fusarium oxysporum) | Arg233, Glu8, His167, Asp291, Zn²⁺ | R233 interacts with the 3-hydroxy group, crucial for recognition. nih.govbiocrick.com |

| Cyclin-Dependent Kinase 1 (CDK1) | Not specified | Showed potential to interact with the CDK1/cyclin B1 complex. spandidos-publications.com |

| Isochorismatase EntB (E. coli) | Not specified | Binds to the active site, acting as a competitive inhibitor. nih.gov |

Prediction of Spectroscopic Characteristics and Reaction Mechanisms

Computational methods are invaluable for predicting how molecules interact with electromagnetic radiation and for mapping out the pathways of chemical reactions.

The reaction of salicylic (B10762653) acid with hydroxyl radicals is known to produce 2,3-DHBA, which results in a distinct purple-colored product with a visible absorption peak around 510 nm. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectra, correlating electronic transitions with observed absorption bands. Similarly, DFT calculations can predict vibrational spectra (IR and Raman), aiding in the interpretation of experimental data by assigning specific vibrational modes to the molecule's functional groups.

Furthermore, computational studies have been essential in elucidating the antioxidant reaction mechanisms of DHBAs. worldscientific.comresearchgate.net By calculating the enthalpies of different reaction pathways, researchers can predict the dominant mechanism. For DHBAs, the Hydrogen Atom Transfer (HAT) mechanism is often favored in non-polar (lipid) environments, while the Sequential Proton Loss Electron Transfer (SPLET) mechanism is more probable in polar (aqueous) solvents. worldscientific.comresearchgate.net These calculations confirm that the antioxidant potency is highly dependent on the number and position of the hydroxyl groups. researchgate.net

Simulated NMR and Vibrational Spectra

There are currently no available studies that provide simulated Nuclear Magnetic Resonance (NMR) or vibrational (Infrared and Raman) spectra for this compound. Such simulations, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, are crucial for complementing experimental data, aiding in spectral assignment, and providing insights into the molecule's electronic structure and bonding. The lack of this data prevents a detailed theoretical analysis of its spectral properties.

Energetics and Transition States of Chemical Transformations

Similarly, the energetics and transition states of chemical transformations involving this compound have not been a subject of published computational research. Investigations into reaction mechanisms, activation energies, and the geometries of transition states are fundamental to understanding the reactivity and potential synthetic pathways involving this compound. Without such studies, a theoretical discussion on its chemical behavior and transformation pathways cannot be provided at this time.

Emerging Research Frontiers and Future Perspectives

Development of Novel Biocatalytic and Biotechnological Production Routes

The pursuit of green and sustainable chemical production has spurred significant interest in biocatalytic routes for synthesizing aromatic carboxylic acids. A key area of research is the use of enzymes, particularly decarboxylases, in reversible carboxylation reactions. mdpi.com These enzymatic processes offer an alternative to traditional chemical synthesis, which often relies on petroleum-based feedstocks. mdpi.com

A notable advancement is the characterization of a reversible 2,3-dihydroxybenzoic acid decarboxylase from Fusarium oxysporum (2,3-DHBD_Fo). nih.gov This enzyme has demonstrated the ability to catalyze the carboxylation of catechol to produce 2,3-dihydroxybenzoic acid with a high conversion rate of 95% in preparative reactions. nih.gov The enzyme exhibits significant catalytic efficiency for both the decarboxylation of 2,3-dihydroxybenzoic acid and the reverse carboxylation of catechol, making it a valuable tool for biocatalysis. nih.gov Similarly, 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) has been successfully expressed in recombinant E. coli and used for the enzymatic Kolbe-Schmitt reaction, fixing CO2 to produce valuable chemicals. nih.gov

The development of these biocatalytic systems involves overcoming challenges such as unfavorable thermodynamic equilibria in carboxylation reactions. mdpi.com Strategies like in situ product removal using adsorbent resins are being explored to drive the reaction towards higher yields. mdpi.com The table below summarizes key enzymes being investigated for their potential in producing dihydroxybenzoic acids.

| Enzyme Name | Source Organism | Reaction Catalyzed | Potential Application |

| 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) | Fusarium oxysporum | Reversible carboxylation of catechol | Synthesis of 2,3-dihydroxybenzoic acid. nih.gov |

| 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Ao) | Aspergillus oryzae | Carboxylation of 3-hydroxybenzoic acid | Synthesis of 2-hydroxyterephthalic acid. nih.gov |

| 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) | Rhizobium sp. | Carboxylation of orcinol | Synthesis of 2,6-dihydroxy-4-methylbenzoic acid. mdpi.com |

These biotechnological approaches, leveraging enzymes from diverse microbial sources, represent a significant frontier in the sustainable production of 2,3-Dihydroxy-4-methylbenzoic acid and related compounds.

Exploration of Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which integrates enzymatic reactions with chemical steps, is a powerful strategy for producing complex molecules. This approach combines the high selectivity and mild reaction conditions of biocatalysts with the versatility of traditional chemical transformations.

Furthermore, multi-step processes that combine microbial transformation with subsequent chemical reactions are being investigated. A reported synthesis of 2-hydroxyterephthalic acid (2-HTA) involved screening a Pseudomonas mutant to oxidize a substrate to a diol intermediate, which was then dehydrated using sulfuric acid to form the final product. nih.gov This highlights a pathway where a biological step creates a key intermediate that is not easily accessible through traditional chemistry, which is then converted in a subsequent chemical step. Such hybrid methodologies hold promise for creating efficient and novel synthesis routes for compounds like this compound.

Advances in High-Throughput Analytical Platforms for Metabolomics

The study of metabolites, or metabolomics, relies heavily on advanced analytical platforms capable of rapid and reliable compound analysis. A significant bottleneck in large-scale studies has been the throughput of analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

To address this, new high-throughput platforms are being developed. Acoustic Ejection Mass Spectrometry (AEMS) is an emerging technology that significantly increases analytical speed, enabling the rapid quality control and assessment of large compound libraries. nih.gov When coupled with a high-resolution mass spectrometry analyzer, AEMS allows for the high-throughput determination of quantitative and qualitative characteristics of samples, including purity assessment. nih.gov

For specific identification in metabolomics, computational predictions of physicochemical properties are crucial. The predicted Collision Cross Section (CCS) is a key parameter used in ion mobility-mass spectrometry to identify compounds. For this compound, CCS values have been computationally predicted for various adducts, aiding in its identification in complex biological samples. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.04953 | 130.7 |

| [M+Na]+ | 191.03147 | 139.9 |

| [M-H]- | 167.03497 | 131.5 |

| [M+NH4]+ | 186.07607 | 149.7 |

| [M+K]+ | 207.00541 | 137.7 |

Predicted Collision Cross Section (CCS) values for this compound. Data sourced from PubChemLite. uni.lu

The integration of these high-throughput analytical systems with automated data processing toolkits is eliminating analytical bottlenecks and enabling more comprehensive metabolomic studies. nih.gov

Systems Biology and Omics Integration for Pathway Elucidation

Systems biology integrates various "omics" data (genomics, transcriptomics, proteomics, metabolomics) to understand and engineer biological systems. This approach is instrumental in elucidating and optimizing metabolic pathways for the production of desired chemical compounds.

A key strategy is the construction of artificial enzymatic cascades in microbial hosts like E. coli. researchgate.net By selecting genes from a variety of organisms and expressing them in a single host, novel production pathways can be created. For example, a CoA-free multi-enzyme cascade for producing 4-hydroxybenzoic acid was assembled in E. coli using enzymes from Proteus mirabilis, Amycolatopsis orientalis, Pseudomonas putida, and Saccharomyces cerevisiae. researchgate.net This demonstrates the power of combining genetic parts from different systems to achieve a specific biosynthetic goal.

This "plug-and-play" approach is also used to discover and optimize enzymes for specific reactions. The heterologous overexpression of a gene from Fusarium oxysporum in E. coli was used to produce and characterize the 2,3-DHBD_Fo enzyme, revealing its substrate profile and potential for biocatalysis. nih.gov The elucidation of de novo synthesis pathways, starting from a basic carbon source like glucose and progressing through central metabolites like shikimic acid and chorismic acid, is a hallmark of systems biology. nih.gov This holistic view allows researchers to identify bottlenecks, optimize flux, and ultimately enhance the production of target molecules like this compound.

Rational Design and Computational Optimization of Derivatives for Targeted Research Applications

Rational design and computational chemistry are becoming indispensable tools for developing novel derivatives of lead compounds for specific applications. By understanding the structure-activity relationships, scientists can modify a core molecule, such as a dihydroxybenzoic acid, to enhance its properties for targeted research.

For example, derivatives of 3,4-dihydroxybenzoic acid have been designed and synthesized to act as antioxidants, bio-metal chelating agents, and acetylcholinesterase inhibitors, which are relevant to neurodegenerative disease research. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to optimize molecular structures and predict their properties. nih.govnih.gov These theoretical calculations can guide the synthesis of derivatives with desired characteristics, such as the liquid crystalline properties of certain alkanoyloxy benzoic acids. nih.gov

The modification is not limited to the molecule itself but can also be applied to the enzymes that produce it. Site-directed mutagenesis, a form of rational protein design, has been used to improve the activity of the 2,3-DHBD_Ao enzyme. nih.gov Specific amino acid substitutions (e.g., F27G and T62A) were shown to enhance the enzyme's carboxylation activity, demonstrating how computational insights can lead to improved biocatalysts. nih.gov This dual approach of designing both the molecule and the enzymatic machinery to build it represents a sophisticated frontier in chemical and biological research.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2,3-Dihydroxy-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via hydroxylation and methylation of benzoic acid derivatives. For example, regioselective hydroxylation of 4-methylbenzoic acid using oxidizing agents like H₂O₂/Fe²⁺ (Fenton reagent) under acidic conditions can yield dihydroxy intermediates. Methylation is achieved via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Reaction optimization is critical: temperature (60–80°C) and pH (4–6) significantly affect hydroxylation efficiency, while excess methyl iodide (>1.2 equiv) improves methylation yield but requires careful quenching to avoid byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems. A strong absorption band near 270–290 nm confirms the presence of conjugated dihydroxy and carboxylic acid groups .

- FT-IR : Key peaks include O-H stretching (2500–3300 cm⁻¹ broad), C=O (1680–1720 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹). The absence of peaks >3000 cm⁻¹ rules out aliphatic impurities .

- NMR : ¹H NMR shows aromatic protons as doublets (δ 6.8–7.2 ppm) and methyl groups as singlets (δ 2.3–2.5 ppm). ¹³C NMR resolves carboxylic carbons at δ 170–175 ppm and hydroxylated aromatic carbons at δ 150–160 ppm .

Q. How should solubility and stability be optimized for biological assays involving this compound?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Prepare stock solutions in DMSO (10–20 mM) and dilute in assay buffers (final DMSO ≤1%). Stability tests under varying pH (4–9) and temperatures (4–37°C) are essential: acidic conditions (pH 4–6) prevent decarboxylation, while storage at –20°C in inert atmospheres (N₂) minimizes oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The methyl group at C4 acts as an electron donor via hyperconjugation, directing electrophiles to C5/C5. Solvent effects (e.g., water vs. DMSO) are modeled using Polarizable Continuum Models (PCM), revealing enhanced reactivity in polar solvents due to stabilization of transition states. Comparative studies with 3,5-difluoro analogs show reduced electron density at C4, validating predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Methodological Consistency : Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination.

- Purity Validation : HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) ensures ≥95% purity. Trace metal analysis (ICP-MS) identifies catalytic impurities affecting redox activity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3,4-dihydroxybenzoic acid) to identify trends in substituent effects .

Q. How does the methyl group at C4 influence the antioxidant mechanism of this compound?

- Answer : The methyl group enhances lipophilicity, improving membrane permeability in cellular assays (logP ~1.8 vs. 0.5 for unsubstituted dihydroxybenzoic acid). Electron Paramagnetic Resonance (EPR) studies with DPPH radicals show the compound donates hydrogen atoms from C2/C3 hydroxyl groups, with methyl at C4 stabilizing the resulting phenoxyl radical via steric hindrance. Comparative kinetic assays (e.g., ORAC) show a 20% increase in activity compared to 2,3-dihydroxybenzoic acid .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| UV-Vis | λmax = 280 nm (ε = 4500 M⁻¹cm⁻¹) | |

| FT-IR | 3300 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O) | |

| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 6.9–7.1 (m, 2H) |

Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 1.2 | pH 5, 25°C |

| DMSO | 25 | 25°C, inert atmosphere |

| Ethanol | 18 | 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.